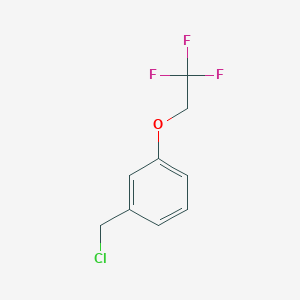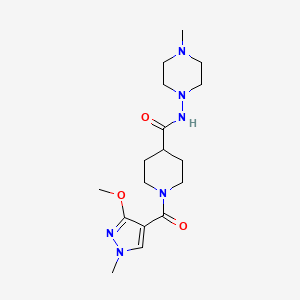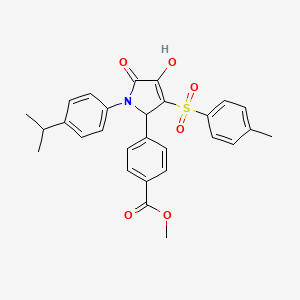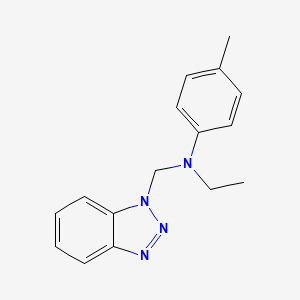
1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene, also known as TFB, is a chemical compound that has been widely used in scientific research. TFB is a benzene derivative that contains a chloromethyl and trifluoroethoxy group, which make it a useful tool for studying various biological processes.
作用機序
The mechanism of action of 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene depends on its specific application. As a fluorescent probe, 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene is excited by light and emits fluorescence, allowing researchers to visualize the location and movement of biological molecules. As a crosslinking agent, 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene forms covalent bonds between proteins, allowing researchers to study protein-protein interactions. As a ligand for G protein-coupled receptors, 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene binds to the receptor and activates downstream signaling pathways.
Biochemical and Physiological Effects:
1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene has been shown to have minimal biochemical and physiological effects on cells and organisms. In vitro studies have shown that 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene does not affect cell viability or proliferation. In vivo studies have shown that 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene does not cause toxicity or inflammation in mice.
実験室実験の利点と制限
1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene has several advantages for lab experiments, including its high purity, stability, and specificity for certain biological molecules. However, 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene also has limitations, such as its high cost and limited availability. Additionally, 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene may not be suitable for certain applications, such as those that require a longer half-life or greater cell permeability.
将来の方向性
There are several future directions for research on 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene. One direction is to develop new synthesis methods that are more efficient and cost-effective. Another direction is to explore new applications of 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene, such as in the study of other biological molecules or in the development of new drugs. Additionally, future research could focus on improving the properties of 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene, such as its cell permeability and half-life, to make it more suitable for certain applications.
合成法
1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene can be synthesized using a variety of methods, including Friedel-Crafts reaction, Williamson ether synthesis, and Suzuki coupling. The Friedel-Crafts reaction involves the reaction of benzene with chloromethyl and trifluoroethoxy groups in the presence of a Lewis acid catalyst. The Williamson ether synthesis involves the reaction of an alkoxide ion with an alkyl halide to form an ether. The Suzuki coupling involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The choice of synthesis method depends on the desired purity and yield of the final product.
科学的研究の応用
1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene has been used in a variety of scientific research applications, including as a fluorescent probe for imaging biological molecules, as a crosslinking agent for protein-protein interactions, and as a ligand for studying G protein-coupled receptors. 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene is also used in the synthesis of other compounds, such as 1-(Chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene-T, which is a fluorescent probe used for imaging lipid rafts in cells.
特性
IUPAC Name |
1-(chloromethyl)-3-(2,2,2-trifluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c10-5-7-2-1-3-8(4-7)14-6-9(11,12)13/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHRVKVOGMEDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)(F)F)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Oxo-2-(4-phenoxyanilino)ethyl] 4-formylbenzoate](/img/structure/B2456756.png)

![2-(2-oxooxazolidin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2456758.png)
![5-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2456759.png)
![N-(3,4-dichlorophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2456760.png)




![3H-Imidazo[4,5-c]pyridine-7-carboxylic acid, 2-chloro-, ethyl ester](/img/structure/B2456774.png)
![3-Ethenylsulfonyl-N-[4-(1-methyltetrazol-5-yl)phenyl]propanamide](/img/structure/B2456775.png)

![[5-(2-Chlorophenyl)-7-{[(4-ethenylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2456777.png)
